Cas no 2248375-82-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- 2248375-82-6
- EN300-6516772
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate
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- インチ: 1S/C17H11F2NO4/c1-9(10-6-7-13(18)14(19)8-10)17(23)24-20-15(21)11-4-2-3-5-12(11)16(20)22/h2-9H,1H3
- InChIKey: RBKQCDLGSYUKBK-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(C)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
計算された属性
- 精确分子量: 331.06561416g/mol
- 同位素质量: 331.06561416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- XLogP3: 3.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516772-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate |
2248375-82-6 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate (CAS No. 2248375-82-6)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate, identified by the Chemical Abstracts Service Number (CAS No.) 2248375-82-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a dioxo functional group and a dihydro-1H-isoindol core structure, combined with a 3,4-difluorophenyl substituent, exhibits a unique chemical profile that has garnered attention for its potential applications in drug discovery and development.
The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate positions it as a candidate for further exploration in the synthesis of bioactive molecules. The presence of both oxygen-rich and aromatic components suggests possible interactions with biological targets, making it a valuable scaffold for medicinal chemists. Specifically, the dioxo moiety can participate in hydrogen bonding or act as an electrophilic center, while the dihydro-1H-isoindol ring system is known for its stability and ability to engage in π-stacking interactions. The 3,4-difluorophenyl group introduces electron-withdrawing effects and electronic diversity, which can modulate the reactivity and binding affinity of the molecule.
In recent years, there has been growing interest in isoindole derivatives due to their demonstrated pharmacological properties. For instance, modifications of the isoindole scaffold have been explored in the development of antimicrobial agents, anti-inflammatory drugs, and even potential chemotherapeutic compounds. The specific arrangement of atoms in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate may contribute to its ability to interact with biological macromolecules such as enzymes or receptors. This interaction could be exploited to develop novel therapeutic strategies targeting various diseases.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The versatility of its structure allows for further functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. For example, additional substituents could be introduced to enhance solubility or improve metabolic stability. Such modifications are critical in drug development pipelines where pharmacokinetic profiles often dictate a compound's success.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate represents a sophisticated challenge that requires careful consideration of reaction conditions and intermediates. Advanced synthetic methodologies may be employed to construct the desired framework efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations could play a pivotal role in achieving this goal.
From a computational chemistry perspective, virtual screening and molecular docking studies can provide insights into how this molecule might interact with biological targets. These approaches are increasingly integral to modern drug discovery workflows as they allow researchers to predict binding affinities and optimize lead compounds before experimental validation becomes necessary. The integration of computational tools with experimental data enhances the efficiency of hit identification and optimization processes.
The pharmacological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate would likely involve both in vitro and in vivo assays to assess its activity against relevant biological pathways. In vitro studies could include enzyme inhibition assays or receptor binding assays to determine preliminary efficacy. Subsequent in vivo studies would provide broader insights into its pharmacokinetic behavior and potential therapeutic benefits.
Given the complexity of pharmaceutical development pipelines today, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2-(3,4-difluorophenyl)propanoate (CAS No. 2248375-82) serve as important starting points for further research. Their unique structural features offer opportunities for innovation across multiple disciplines within medicinal chemistry and drug design. As research continues to evolve at an accelerated pace due to technological advancements such as high-throughput screening and artificial intelligence-driven molecular design platforms; compounds like this one will continue to be scrutinized for their potential contributions toward improving human health outcomes.
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